molecular formula C4H5NOS B1403298 5-aminothiophen-3(2H)-one CAS No. 860753-58-8

5-aminothiophen-3(2H)-one

Cat. No. B1403298
CAS RN: 860753-58-8
M. Wt: 115.16 g/mol
InChI Key: RHBSFSUVBVBPER-UHFFFAOYSA-N
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Description

“5-aminothiophen-3(2H)-one” is a compound that would contain an amino group (-NH2) and a ketone group (=O) on a thiophene ring . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for “5-aminothiophen-3(2H)-one” are not available, similar compounds are often synthesized through reactions involving organoboron compounds . These compounds are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “5-aminothiophen-3(2H)-one” would likely involve a thiophene ring, which is a 5-membered ring with four carbon atoms and one sulfur atom . The “5-amino” part suggests an amino group (-NH2) attached to the 5th carbon of the ring, and the “3(2H)-one” part suggests a ketone group (=O) at the 3rd carbon .

Scientific Research Applications

Catalytic Protodeboronation

5-Aminothiophen-3(2H)-one: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction demonstrates its importance in facilitating novel synthetic routes for complex molecules.

Radical Pathway Probe

In scientific experiments, 5-aminothiophen-3(2H)-one serves as a probe to verify radical pathways. For instance, its derivatives are used to confirm the occurrence of protodeboronation via a radical mechanism, which is a significant aspect of understanding reaction dynamics .

Synthesis of Organoboron Compounds

The compound is involved in the synthesis of organoboron compounds, which are pivotal in modern organic chemistry. These compounds are essential for various transformations, including Suzuki–Miyaura coupling, and 5-aminothiophen-3(2H)-one plays a role in the development of new borylation methods .

Asymmetric Catalysis

5-Aminothiophen-3(2H)-one: derivatives are potential candidates for use in asymmetric catalysis. They could be employed in the synthesis of chiral molecules, which is a fundamental process in the production of pharmaceuticals and agrochemicals .

Development of New Ligands

Research into 5-aminothiophen-3(2H)-one may lead to the development of new ligands for metal-catalyzed reactions. These ligands can significantly influence the reactivity and selectivity of metal complexes in catalytic processes .

properties

IUPAC Name

5-aminothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c5-4-1-3(6)2-7-4/h1H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBSFSUVBVBPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737766
Record name 5-Aminothiophen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminothiophen-3(2H)-one

CAS RN

860753-58-8
Record name 5-Aminothiophen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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